molecular formula C14H8ClNO B12095510 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- CAS No. 117811-16-2

11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro-

Cat. No.: B12095510
CAS No.: 117811-16-2
M. Wt: 241.67 g/mol
InChI Key: FJSOZRQLIJTERD-UHFFFAOYSA-N
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Description

11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- is a chemical compound with the molecular formula C14H10ClNO. It is a derivative of the benzo[5,6]cyclohepta[1,2-b]pyridin-11-one structure, with a chlorine atom substituted at the 8th position. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- typically involves the selective reduction of 8-chloro-7(9)-nitro-5,6-dihydro-benzo[5,6]cyclohepta[1,2-b]pyridin-11-one using tin(II) bromide, which is generated in situ from tin(II) sulfate and hydrobromic acid. This is followed by bromination at the 10th position and subsequent deamination .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of efficient catalysts and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as tin(II) chloride and sodium borohydride are frequently used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- involves its interaction with specific molecular targets. For instance, in the context of antihistamines, it acts by blocking histamine H1 receptors, thereby preventing the effects of histamine in allergic reactions . The pathways involved include the inhibition of histamine binding and subsequent signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11H-Benzo[5,6]cyclohepta[1,2-b]pyridin-11-one, 8-chloro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various compounds highlights its importance in chemical research and pharmaceutical development.

Properties

CAS No.

117811-16-2

Molecular Formula

C14H8ClNO

Molecular Weight

241.67 g/mol

IUPAC Name

13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,9,12,14-heptaen-2-one

InChI

InChI=1S/C14H8ClNO/c15-11-5-6-12-10(8-11)4-3-9-2-1-7-16-13(9)14(12)17/h1-8H

InChI Key

FJSOZRQLIJTERD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C3=C(C=C2)C=C(C=C3)Cl)N=C1

Origin of Product

United States

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